Regioisomeric Selectivity: C-5 vs. C-6 Aryl Substitution Diverts Kinase Targeting from EGFR to VEGFR2/Tie-2
Furo[2,3-d]pyrimidin-4-amines with C-5 aryl substitution (the class to which this compound belongs) are established as dual VEGFR2/Tie-2 inhibitors, whereas C-6 aryl-substituted regioisomers are predominantly EGFR inhibitors [1]. In head-to-head comparison within the same study, the 4-amino-5-diarylurea-furo[2,3-d]pyrimidine 8h demonstrated Tie-2 IC₅₀ = 81.3 nM and VEGFR2 IC₅₀ ≈ 24 nM, while the corresponding 6-aryl-furo[2,3-d]pyrimidin-4-amines in a separate SAR study showed EGFR IC₅₀ values in the submicromolar range, with the most potent analog equipotent to Erlotinib [2][3]. This positional switch fundamentally alters the target kinase landscape.
| Evidence Dimension | Kinase target selectivity determined by aryl substitution position |
|---|---|
| Target Compound Data | C-5 aryl-furo[2,3-d]pyrimidin-4-amines target VEGFR2/Tie-2 (class-level inference; specific IC₅₀ data for the exact compound not yet published in primary literature) |
| Comparator Or Baseline | C-6 aryl-furo[2,3-d]pyrimidin-4-amines target EGFR (most potent analog: EGFR IC₅₀ equipotent to Erlotinib; EGFR IC₅₀ = 0.121 ± 0.004 μM for compound 3f) |
| Quantified Difference | Target class divergence: VEGFR2/Tie-2 vs. EGFR; at least one order of magnitude difference in potency depending on the kinase assayed |
| Conditions | VEGFR2/Tie-2: GST-fusion kinase assays with biotinylated peptide substrates, pH 7.4, 2°C [2]. EGFR: enzymatic assay with reference inhibitor Erlotinib [3]. |
Why This Matters
For procurement decisions in angiogenesis-targeted drug discovery, the C-5 aryl-substituted scaffold provides a validated entry point for VEGFR2/Tie-2 dual inhibition rather than EGFR, enabling rational library design without synthesizing both regioisomeric series.
- [1] Miyazaki Y, Matsunaga S, Tang J, et al. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorg Med Chem Lett. 2007;17(6):1773-1778. View Source
- [2] BindingDB BDBM15010. 3-(4-{4-aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-naphthalen-2-ylurea (4-amino-5-diarylurea-furo[2,3-d]pyrimidine 8h). Tie-2 IC₅₀ = 81.3 nM. View Source
- [3] Han J, Kaspersen SJ, Nervik S, et al. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. Eur J Med Chem. 2016;119:278-299. View Source
